molecular formula C22H26ClN3O3S B2780892 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1215554-61-2

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2780892
CAS No.: 1215554-61-2
M. Wt: 447.98
InChI Key: IKYJDESMXXSOSH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-14-9-10-19-20(15(14)2)23-22(29-19)25(12-11-24(3)4)21(26)18-13-27-16-7-5-6-8-17(16)28-18;/h5-10,18H,11-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYJDESMXXSOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3COC4=CC=CC=C4O3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex synthetic compound with potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N3O3SHClC_{18}H_{22}N_{3}O_{3}S\cdot HCl, with a molecular weight of approximately 440.96 g/mol. Here are some key physical and chemical properties:

PropertyValue
Molecular FormulaC18H22N3O3S·HCl
Molecular Weight440.96 g/mol
Purity≥ 95%
AppearanceSolid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound may modulate various signaling pathways, influencing processes such as gene expression and cellular signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The presence of the benzo[d]thiazole moiety is known to enhance antimicrobial activity against a range of pathogens.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of related compounds, emphasizing their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Research published in the European Journal of Medicinal Chemistry examined the antimicrobial activity of benzo[d]thiazole derivatives. The study found that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Research : A recent investigation into neuroprotective agents revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential for treatment in neurodegenerative conditions.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires stepwise reaction monitoring and condition adjustments:

  • Step 1: Use coupling agents like EDCI or HOBt for amidation between the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine-carboxylic acid precursors .
  • Step 2: Control temperature (0–5°C for exothermic steps) and pH (7–8 for amine coupling) to minimize side products .
  • Step 3: Purify intermediates via column chromatography (e.g., silica gel, 70:30 hexane/ethyl acetate) before final hydrochloride salt formation .
  • Validation: Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1^1H/13^13C NMR .

Table 1: Critical Reaction Parameters

StepParameterOptimal Range
AmidationTemperature0–5°C
CyclizationSolventDMF
Salt FormationHCl (aq.) Concentration1M

Q. What analytical techniques are essential for confirming the compound’s structure?

Methodological Answer: A multimodal approach is required:

  • NMR Spectroscopy: 1^1H NMR detects dimethylamino (δ 2.2–2.5 ppm) and aromatic protons (δ 6.8–7.6 ppm); 13^13C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
  • Mass Spectrometry: ESI-MS identifies the molecular ion peak ([M+H]+^+) and fragments (e.g., loss of HCl at m/z –36) .
  • X-ray Crystallography: Resolves stereochemistry of the dihydrobenzo[b][1,4]dioxine ring (if single crystals are obtainable) .

Q. How can initial biological activity be assessed in vitro?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) .
  • Cytotoxicity: Screen against cancer cell lines (e.g., MTT assay, IC50_{50} determination) .
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled reference compounds .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity profiles across studies?

Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Mitigate via:

  • Dose-Response Curves: Compare IC50_{50} values under standardized conditions (pH, serum concentration) .
  • Metabolite Screening: Use LC-MS to rule out degradation products interfering with assays .
  • Structural Analog Comparison: Benchmark against compounds like N-(4,7-dimethoxybenzo[d]thiazol-2-yl) derivatives to isolate functional group contributions .

Table 2: Example Activity Comparison

AnalogTargetIC50_{50} (nM)Source
Parent CompoundKinase X120 ± 15
Methoxy DerivativeKinase X85 ± 10

Q. What strategies improve the compound’s stability in aqueous buffers for long-term studies?

Methodological Answer: Address hydrolytic degradation via:

  • pH Optimization: Stabilize at pH 4–5 (prevents amide bond cleavage) .
  • Lyophilization: Store as a lyophilized powder in inert atmospheres (N2_2) .
  • Co-solvents: Use 10% DMSO or cyclodextrin inclusion complexes to enhance solubility without aggregation .

Q. How can regioselectivity challenges during functionalization of the benzo[d]thiazole ring be resolved?

Methodological Answer: Regioselective modifications require:

  • Protecting Groups: Temporarily block the 4,5-dimethyl groups with Boc or Fmoc .
  • Catalytic Systems: Employ Pd-catalyzed C–H activation for directed ortho-functionalization .
  • Computational Modeling: Use DFT calculations to predict reactive sites (e.g., Fukui indices) .

Data Contradiction Analysis

Q. Why do solubility values vary significantly across literature reports?

Methodological Answer: Solubility discrepancies stem from:

  • Polymorphism: Characterize crystalline forms via PXRD; amorphous forms typically exhibit higher solubility .
  • Ionic Strength: Use standardized buffers (e.g., PBS vs. unbuffered solutions) .
  • Measurement Techniques: Compare shake-flask vs. potentiometric methods for consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.